molecular formula C19H23NO5 B4044917 4-butyl-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one

4-butyl-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B4044917
M. Wt: 345.4 g/mol
InChI Key: HUAWFCHSFVGOKY-UHFFFAOYSA-N
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Description

4-butyl-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure with a butyl group and a morpholin-4-yl-2-oxoethoxy substituent

Preparation Methods

The synthesis of 4-butyl-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.

    Attachment of the Morpholin-4-yl-2-oxoethoxy Group: This step involves the reaction of the chromen-2-one derivative with morpholine and an appropriate oxoethoxy reagent under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

4-butyl-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholin-4-yl group can be replaced with other nucleophiles under suitable conditions.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations .

Scientific Research Applications

4-butyl-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-butyl-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

4-butyl-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one can be compared with other similar compounds, such as:

    4-(2-Morpholin-4-yl-2-oxoethoxy)aniline: This compound shares the morpholin-4-yl-2-oxoethoxy group but has a different core structure.

    3-Methoxy-4-(morpholin-4-yl)aniline: Similar in having a morpholine group but differs in the rest of the structure.

    3-(morpholin-4-ylmethyl)aniline: Another compound with a morpholine group, but with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups and the chromen-2-one core, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-butyl-7-(2-morpholin-4-yl-2-oxoethoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-2-3-4-14-11-19(22)25-17-12-15(5-6-16(14)17)24-13-18(21)20-7-9-23-10-8-20/h5-6,11-12H,2-4,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAWFCHSFVGOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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